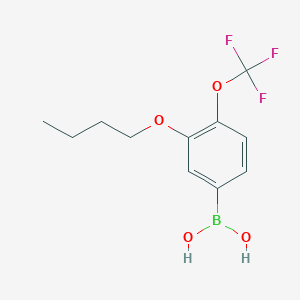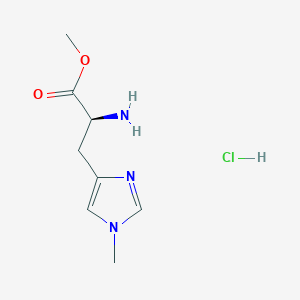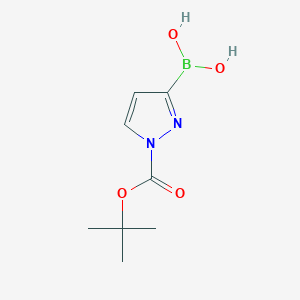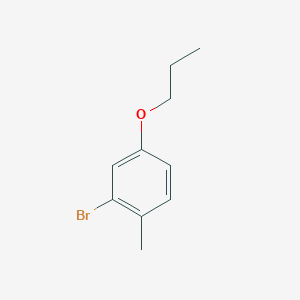
2-Bromo-1-methyl-4-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-methyl-4-propoxybenzene is a chemical compound with the molecular formula C10H13BrO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom (Br), a methyl group (CH3), and a propoxy group (CH2CH2CH2O) attached to it . The InChI code for this compound is 1S/C10H13BrO/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7H,3,6H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 229.12 .Wissenschaftliche Forschungsanwendungen
Thermo Physical Properties of Binary Liquid Mixtures
Research on the thermo physical properties of binary liquid mixtures, including those with bromobenzene, has been conducted to understand their viscosities, densities, and interactions at various temperatures. Studies like these highlight how molecular interactions and the presence of bromo groups affect the physical properties of liquid mixtures, which could be relevant for understanding the behavior of "2-Bromo-1-methyl-4-propoxybenzene" in similar contexts (R. Ramesh, M. Yunus, K. Ramesh, 2015).
Synthesis and Characterization
The synthesis and characterization of bromobenzene derivatives, including their applications in creating intermediate compounds for further chemical synthesis, offer insights into the chemical reactivity and potential applications of "this compound". Studies focused on creating sulfur-functionalized benzoquinones from brominated precursors demonstrate the utility of bromobenzene compounds in synthetic organic chemistry (R. Aitken et al., 2016).
Intermediate for Novel Compounds
Bromobenzene derivatives have been used as intermediates for the synthesis of novel compounds, including those with potential medicinal applications. The process of synthesizing and characterizing such compounds involves complex chemical reactions that highlight the versatility and reactivity of bromobenzene derivatives, which could be extrapolated to understand the roles of "this compound" in similar synthetic pathways (W. Jin, 2011).
Advanced Organic Synthesis Techniques
The use of bromobenzene derivatives in advanced organic synthesis, such as the Suzuki-Miyaura coupling reactions, showcases their importance in forming carbon-carbon bonds, which are fundamental in creating complex organic molecules. This aspect of chemical synthesis could provide insights into how "this compound" might be utilized in facilitating similar cross-coupling reactions to synthesize new organic materials (Biao Lu et al., 2007).
Wirkmechanismus
Safety and Hazards
The safety information available indicates that 2-Bromo-1-methyl-4-propoxybenzene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-bromo-1-methyl-4-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-6-12-9-5-4-8(2)10(11)7-9/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQUUSVXVGTPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6342732.png)

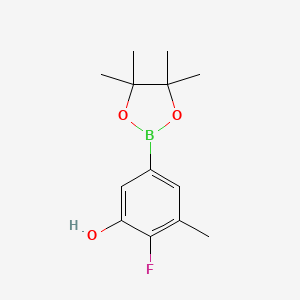

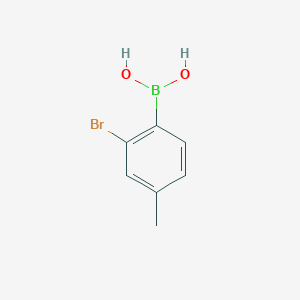
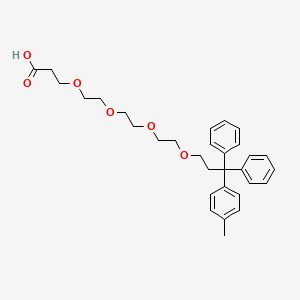
![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6342764.png)
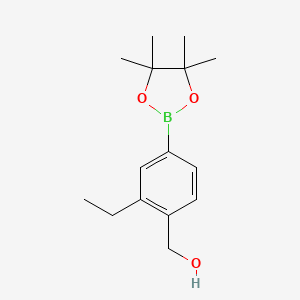
![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)

